![molecular formula C14H14N4O5S B2530449 2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797021-32-9](/img/structure/B2530449.png)
2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C14H14N4O5S and its molecular weight is 350.35. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Copper-Mediated C-H Amidation and Sulfonamidation
Research reveals that similar structures have been used as directing groups in copper-mediated aerobic oxidative C-H bond amidation and sulfonamidation. These processes yield a variety of amides and sulfonamides, demonstrating the compound's potential in facilitating efficient chemical synthesis and modification, particularly in sulfonamidation reactions (Lee et al., 2016).
Antibacterial Activity
Analogous compounds have shown promising antibacterial activity, especially against specific strains like Staphylococcus aureus and Bacillus subtilis, indicating their potential in developing new antibacterial agents. This suggests that derivatives of the mentioned compound could be explored for antibacterial properties, contributing to the field of antimicrobial research (Palkar et al., 2017).
Carbonic Anhydrase Inhibitors
Studies on related sulfonamides have led to the development of novel classes of carbonic anhydrase inhibitors, highlighting their therapeutic relevance. Such compounds, through selective inhibition of carbonic anhydrases, offer insights into designing drugs for conditions like glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).
Gold(I)-Catalyzed Oxidative Annulation
In another research application, compounds with sulfonamide groups have been used in gold(I)-catalyzed oxidative annulation to reverse regioselectivity in synthesizing aminooxazoles. This application underscores the compound's utility in organic synthesis, offering a pathway to generate oxazole derivatives efficiently (Zimin et al., 2020).
Synthesis of Hybrid Compounds
Further, sulfonamide-based compounds have been utilized in synthesizing hybrid compounds with broad therapeutic applications. The design of sulfonamide hybrids involves combining sulfonamides with biologically active heterocycles, enhancing their effectiveness in a range of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities (Massah et al., 2022).
Eigenschaften
IUPAC Name |
2-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c19-14-16-12-5-11(1-2-13(12)23-14)24(20,21)17-9-6-15-18(7-9)10-3-4-22-8-10/h1-2,5-7,10,17H,3-4,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFOAQOWOUNIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.